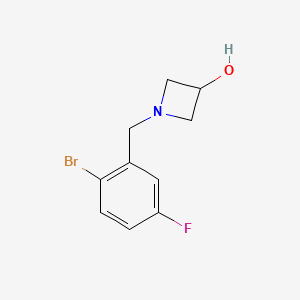

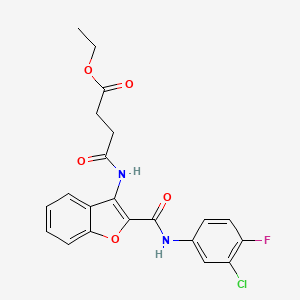

1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol” is a compound that falls under the category of azetidines . Azetidines are known for their ubiquity in natural products and importance in medicinal chemistry . They are considered remarkable for their potential in peptidomimetic and nucleic acid chemistry .

Synthesis Analysis

The synthesis of azetidines, including “1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol”, is an important yet undeveloped research area . They are excellent candidates for ring-opening and expansion reactions . The key step in the synthesis involved the treatment of cis-2-(2-bromo-1,1-dimethylethyl)azetidines with silver salt in DMSO at 100 C for 18 h .Molecular Structure Analysis

The structure of similar compounds has been confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis

Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .Scientific Research Applications

Synthesis of Azetidine Derivatives and Antibacterial Activity

A series of 3-sulfenylazetidine derivatives were synthesized through ring-opening reactions of 1-azabicyclo[1.1.0]butane with thiols. These derivatives, including N-Benzyl-3-bromoazetidine, were utilized to generate novel fluoroquinolones. Some of these fluoroquinolones showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), surpassing the efficacy of clinically used fluoroquinolone, levofloxacin (Ikee et al., 2008).

Inhibitory Properties of Azetidinones

1-Alkoxycarbonyl-3-bromoazetidin-2-ones have been explored as potential elastase inhibitors. These compounds, through enzymatic hydrolysis, indicated stereospecific activity and were identified as transient inhibitors, highlighting their potential in therapeutic applications (Beauve et al., 1999).

Azetidine Compounds as Beta-Lactamase Inhibitors

Research on N-aryl 3-halogenated azetidin-2-ones and benzocarbacephems focused on their roles as inhibitors of beta-lactamases, crucial enzymes responsible for antibiotic resistance. These compounds were synthesized and evaluated, showing competitive inhibition but not substrate activity for beta-lactamases, which could lead to new therapeutic strategies against resistant bacterial infections (Joyeau et al., 1988).

Fluorinated Coumarin-Pyrimidine Hybrids as Anticancer Agents

Fluorinated coumarin–pyrimidine hybrids were synthesized and demonstrated significant cytotoxicity against human cancer cell lines, including A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland). These compounds, particularly effective against these cell lines, offer new avenues for cancer treatment research (Hosamani et al., 2015).

Iron-Catalyzed Thiol Alkylation for Synthesis of 3-Aryl-3-Sulfanyl Azetidines

A novel method involving Fe-catalyzed thiol alkylation from azetidine-3-ols was developed to synthesize 3-aryl-3-sulfanyl azetidines. This technique shows potential for drug discovery, providing new scaffolds that could be further functionalized for medicinal chemistry applications (Dubois et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, 2-Bromo-5-fluorobenzyl alcohol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c11-10-2-1-8(12)3-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJNOJDMPMOIKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC(=C2)F)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-5-fluorobenzyl)azetidin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxan-4-yl-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2439860.png)

![3-[Allyl-(4-chloro-phenyl)-sulfamoyl]-4-chloro-benzoic acid](/img/structure/B2439866.png)

![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439869.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2439879.png)

![N-[2-(tert-butyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2439880.png)